(S)-N-Ethyl-N-methylpyrrolidin-3-amine
Description
Structure
3D Structure
Properties
CAS No. |
169750-78-1 |
|---|---|
Molecular Formula |
C7H16N2 |
Molecular Weight |
128.219 |
IUPAC Name |
(3S)-N-ethyl-N-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-3-9(2)7-4-5-8-6-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
YVPGYPWDDYIQJP-ZETCQYMHSA-N |
SMILES |
CCN(C)C1CCNC1 |
Synonyms |
3-Pyrrolidinamine,N-ethyl-N-methyl-,(S)-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for S N Ethyl N Methylpyrrolidin 3 Amine and Analogues
Enantioselective Synthesis Strategies
The synthesis of enantiopure pyrrolidine (B122466) derivatives, including (S)-N-Ethyl-N-methylpyrrolidin-3-amine, relies heavily on strategies that can precisely control the stereochemistry at the chiral centers. These strategies can be broadly categorized into methods that start from naturally chiral molecules, those that use asymmetric catalysts to induce chirality, and those that separate enantiomers from a racemic mixture.
Chiral Pool Approaches
Chiral pool synthesis is a powerful strategy that utilizes abundant, naturally occurring enantiopure compounds as starting materials. wikipedia.org This approach leverages the inherent chirality of these building blocks, which is often preserved throughout the synthetic sequence, to produce complex chiral targets efficiently. wikipedia.org Common sources for the chiral pool include amino acids, sugars, and terpenes. wikipedia.org
For the synthesis of chiral 3-aminopyrrolidine (B1265635) analogues, amino acids like L-aspartic acid, (S)-proline, and 4-hydroxyproline (B1632879) are particularly valuable starting points. mdpi.comnih.gov For instance, (R)- and (S)-aspartic acid have been successfully employed as precursors for the synthesis of 3-pyrrolidinylisoxazoles, which are analogues of the target compound. nih.gov Similarly, L-proline can be readily converted into key pyrrolidine intermediates. mdpi.com A notable example is the synthesis of Voxilaprevir, a medication where the synthesis begins with commercially available Boc-protected trans-4-hydroxy-L-proline. mdpi.com This precursor is oxidized to the corresponding ketoproline, which then serves as a cornerstone for building the more complex drug molecule. mdpi.com This general strategy of starting with an enantiomerically pure, pre-existing pyrrolidine ring from the chiral pool and functionalizing it is a predominant method for producing many pyrrolidine-containing drugs. mdpi.com
The use of the chiral pool can be classified into several categories: using the material as a direct building block, as a chiral auxiliary to guide stereoselective reactions, or as a chiral inducer to generate new stereocenters. mdpi.com
Asymmetric Catalysis in Pyrrolidine Ring Formation
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the creation of chiral molecules from achiral or racemic precursors with high enantioselectivity. This is achieved using small amounts of a chiral catalyst, which can be either a transition metal complex or a purely organic molecule (organocatalyst).
Transition metals such as copper, rhodium, and iridium are at the forefront of developing new asymmetric methods for pyrrolidine synthesis. organic-chemistry.orgmdpi.com These catalysts can activate substrates in unique ways to facilitate enantioselective bond formations.
A key strategy is the intramolecular C-H amination, where a C-H bond is converted into a C-N bond to form the heterocyclic ring. Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a direct route to pyrrolidines with high regio- and chemoselectivity. organic-chemistry.org Similarly, dirhodium catalysts can achieve intramolecular nitrene insertion into sp³ C-H bonds to yield N-unprotected pyrrolidines under mild conditions. organic-chemistry.org Engineered enzymes, such as cytochrome P450 containing an Iridium-cofactor, have also been developed for biocatalytic intramolecular C(sp³)–H amination, affording chiral pyrrolidines from organic azides with excellent enantioselectivity. nih.gov
Copper catalysts are also effective in multicomponent assembly reactions. For example, copper(I) salts can catalyze the reaction between a diazo ester, an imine, and an alkene to form highly substituted pyrrolidines with good to excellent diastereoselectivity. nih.gov Another powerful copper-catalyzed method is the asymmetric cyclizative aminoboration, which yields chiral 2,3-cis-disubstituted piperidines and can be adapted for pyrrolidine synthesis. nih.gov
The table below summarizes representative examples of transition metal-catalyzed reactions for the synthesis of chiral pyrrolidine analogues.
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Dirhodium Complexes | Intramolecular Nitrene Insertion | Regio- and diastereoselective synthesis of N-unprotected pyrrolidines at room temperature. | organic-chemistry.org |
| Copper Complexes | Intramolecular C(sp³)-H Amination | Mild and effective for producing various pyrrolidines with high functional group tolerance. | organic-chemistry.org |
| Cp*Ir Complexes | N-Heterocyclization of Diols | Efficient synthesis of five-, six-, and seven-membered cyclic amines from primary amines and diols. | organic-chemistry.org |
| Cu(I) Salts | Three-Component Assembly | Assembles pyrrolidines from diazo esters, imines, and alkenes with high diastereoselectivity. | nih.gov |
Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. The pyrrolidine scaffold itself is a privileged motif in organocatalysis, with proline and its derivatives being among the most successful catalysts. nih.gov
The synthesis of a key intermediate for Premafloxacin (B1679077), a close structural analogue of the target compound, utilizes an asymmetric Michael addition as a crucial step. nih.govresearchgate.net This type of reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound, can be rendered highly enantioselective using chiral organocatalysts. Prolinamide organocatalysts, for example, are effective in the Michael addition of aldehydes to β-nitroalkenes. nih.gov
The allylation of imines is another key transformation that benefits from organocatalysis, providing access to chiral homoallylic amines which can be precursors to cyclic amines. researchgate.netbeilstein-journals.org Chiral Brønsted acids, such as phosphoric acids derived from BINOL, have emerged as powerful catalysts for these reactions. rsc.org They can activate imines towards nucleophilic attack, controlling the stereochemical outcome. beilstein-journals.org
The versatility of organocatalysis allows for the synthesis of a wide range of β-amino acid derivatives, which are valuable precursors for more complex molecules. nih.gov
Resolution Techniques for Enantiomeric Purity
When a synthetic route produces a racemic mixture (a 50:50 mixture of both enantiomers), a resolution process is required to separate them. libretexts.org Since enantiomers have identical physical properties, direct separation is challenging. The most common method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. libretexts.org Diastereomers have different physical properties (e.g., solubility) and can be separated by techniques like crystallization. libretexts.orgyoutube.com
For resolving racemic amines, chiral acids such as tartaric acid, malic acid, or mandelic acid are frequently used. libretexts.orgnih.gov The process involves forming diastereomeric salts. Due to differences in their crystal lattice energies, one diastereomeric salt is often less soluble and will crystallize preferentially from a suitable solvent. youtube.com After separation by filtration, the desired enantiomer is liberated from the salt by treatment with a base. youtube.com
A specific patent describes the resolution of N-ethyl-2-aminomethylpyrrolidine, a close analogue, using L-tartaric acid in an alcohol-water mixture. The less soluble N-ethyl-2-aminomethylpyrrolidine L-tartrate salt precipitates, and after separation, the mother liquor is enriched in the desired (S)-enantiomer. google.com This demonstrates a practical application of classical resolution for obtaining enantiopure pyrrolidine derivatives.
Ring Construction Methodologies
The formation of the pyrrolidine ring itself can be accomplished through various cyclization strategies, starting from acyclic precursors. These methods are fundamental to building the core heterocyclic structure.
One of the most powerful methods is the [3+2] cycloaddition reaction, particularly between an azomethine ylide and an alkene. osaka-u.ac.jp This reaction constructs the five-membered ring in a single, often highly stereoselective, step. osaka-u.ac.jp Silver catalysts can be used to promote these cycloadditions, for example, between N-tert-butanesulfinylazadienes and azomethine ylides, to produce densely substituted pyrrolidines with excellent control over up to four stereogenic centers. acs.org
Intramolecular cyclization is another major pathway. osaka-u.ac.jpacs.org This involves an acyclic molecule containing both the nitrogen atom and a reactive group at the other end of a four-carbon chain, which then react to close the ring. Examples include:
Intramolecular Michael Additions: A nitrogen nucleophile within a molecule can attack an α,β-unsaturated system in a 5-endo-trig cyclization, which, although geometrically disfavored by Baldwin's rules, can be promoted by phosphine (B1218219) catalysts. acs.org
Reductive Amination: The intramolecular reaction of an amino aldehyde or aminoketone, followed by reduction, is a classic method for forming cyclic amines. nih.gov
Intramolecular Amination of Organoboronates: This method provides access to pyrrolidines through a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org
Electroreductive Cyclization: An electrochemical approach can be used to cyclize an imine with a terminal dihaloalkane (like 1,4-dibromobutane) to form the pyrrolidine ring. nih.gov
A more novel approach involves the ring contraction of larger, more readily available rings. A photo-promoted ring contraction of pyridines using a silylborane has been developed to afford pyrrolidine derivatives, offering a promising route from abundant chemical feedstocks. osaka-u.ac.jp
Cyclization Reactions of Acyclic Precursors
The construction of the pyrrolidine ring from linear, non-cyclic molecules is a foundational strategy in heterocyclic chemistry. These methods involve forming two new bonds to create the five-membered ring in a single or multi-step sequence. A notable approach involves the cyclization of amide dianions with suitable dielectrophiles. For instance, the reaction of amide dianions, generated from N-arylacetamides and n-butyllithium, with epibromohydrin (B142927) provides a regioselective route to 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org The reaction proceeds via an initial nucleophilic attack on the carbon bearing the bromine atom, followed by an intramolecular cyclization. organic-chemistry.org This method demonstrates broad substrate compatibility, tolerating various electron-donating and electron-withdrawing groups on the N-aryl substituent. organic-chemistry.org
Palladium-catalyzed cyclization represents another powerful tool for constructing substituted pyrrolidines from acyclic precursors. acs.org These reactions often proceed under mild conditions and allow for the synthesis of complex pyrrolidine structures that can serve as intermediates for more elaborate molecules, such as carbapenems. acs.org
Table 1: Representative Cyclization Reactions of Acyclic Precursors
| Acyclic Precursor | Reagents & Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| N-Arylacetamide | 1) n-Butyllithium, THF, -78°C to rt 2) Epibromohydrin | 5-(Hydroxymethyl)pyrrolidin-2-one | High regioselectivity; dianion intermediate; broad substrate scope. | organic-chemistry.org |
| N-Alkyne-substituted methyl 1H-pyrrole-2-carboxylate | Hydrazine monohydrate, MeOH, reflux | Pyrrolopyrazinone | Nucleophilic cyclization; formation of fused heterocyclic systems. | beilstein-journals.org |
N-Heterocyclization of Primary Amines with Diols
A highly efficient and environmentally benign approach to pyrrolidines and other N-heterocycles is the direct coupling of primary amines with diols. acs.org This "borrowing hydrogen" or "hydrogen auto-transfer" methodology is often catalyzed by transition metal complexes, particularly those of iridium and ruthenium. researchgate.net A notable catalytic system employs a CpIr complex ([CpIrCl2]2), which facilitates the N-heterocyclization of primary amines with 1,4- or 1,5-diols to yield pyrrolidines and piperidines, respectively. organic-chemistry.orgorganic-chemistry.org This process is highly atom-economical, producing only water as a byproduct. nih.gov
The mechanism involves the catalyst oxidizing the diol to a dialdehyde (B1249045) intermediate, which then undergoes condensation with the primary amine. The subsequent intramolecular cyclization and reduction of the resulting cyclic iminium ion, using the hydrogen "borrowed" in the initial oxidation step, affords the final N-heterocycle. acs.org This strategy has been successfully applied to the synthesis of a wide variety of five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org Furthermore, using chiral amines can lead to the asymmetric synthesis of substituted heterocycles with high diastereoselectivity. organic-chemistry.org More recently, iron-based catalysts have been developed as a more sustainable alternative to noble metals for similar transformations. nih.gov
Table 2: N-Heterocyclization of Primary Amines with Diols
| Amine | Diol | Catalyst System | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Benzylamine | 1,4-Pentanediol | [CpIrCl2]2, NaHCO3 | 1-Benzyl-2-methylpyrrolidine | 94% | organic-chemistry.org |
| Aniline (B41778) | 1,4-Butanediol | [CpIrCl2]2, K2CO3 | N-Phenylpyrrolidine | 92% | acs.org |
| (R)-1-Phenylethylamine | 1,5-Pentanediol | [Cp*IrCl2]2, NaHCO3 | (S)-2-Phenylpiperidine | 80% | nih.gov |
| Aliphatic Amines | 2-Butene-1,4-diol | Iron-based complex | N-Substituted Pyrroles | Moderate to Excellent | nih.gov |
Intramolecular Amination Approaches
Intramolecular amination provides a direct and powerful route to the pyrrolidine ring by forming a C-N bond within a single molecule that contains both the amine and a reactive site. A prominent strategy in this category is the transition-metal-catalyzed intramolecular amination of C-H bonds. acs.org This approach allows for the conversion of unactivated C(sp³)–H bonds into C-N bonds, offering high step- and atom-economy. acs.org Palladium-catalyzed methods, for example, have been developed for the amination of γ and δ C-H bonds in picolinamide-protected amines to afford pyrrolidines and other N-heterocycles. acs.org Similarly, copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides an effective pathway to pyrrolidines under mild conditions with excellent regio- and chemoselectivity. organic-chemistry.org
In addition to metal catalysis, biocatalytic methods have emerged for constructing chiral pyrrolidines. nih.gov Through directed evolution, engineered cytochrome P450 enzymes (P411 variants) can catalyze the intramolecular insertion of an alkyl nitrene, generated from an organic azide, into C(sp³)–H bonds to build chiral pyrrolidine derivatives with high enantioselectivity and catalytic efficiency. acs.orgnih.gov
Table 3: Intramolecular Amination Approaches to Pyrrolidines
| Substrate Type | Catalyst/Reagent | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Picolinamide (PA) protected amines | Palladium catalyst | Intramolecular C(sp³)–H Amination | Low catalyst loading, predictable selectivity. | acs.org |
| α-Substituted 4-pentenyl sulfonamides | Copper(II) salt | Intramolecular Aminooxygenation | High diastereoselectivity for cis-pyrrolidines. | nih.gov |
| Organic azides | Engineered Cytochrome P411 | Biocatalytic Intramolecular C(sp³)–H Amination | High enantioselectivity (up to 99:1 er). | nih.gov |
| Alkyl azides | Iron(III) complex | Intramolecular sp³ C-H Amination | High chemo- and regioselectivity. | organic-chemistry.org |
Functionalization of Preformed Pyrrolidine Rings
Alkylation and Reductive Amination Strategies
Once the pyrrolidine core is formed, its functionalization allows for the synthesis of a vast array of derivatives. Reductive amination is a cornerstone of this approach, enabling the introduction of substituents onto the pyrrolidine nitrogen or at other positions. A practical method for synthesizing N-aryl-substituted pyrrolidines involves the successive reductive amination of diketones with anilines, catalyzed by an iridium complex via transfer hydrogenation. nih.gov This one-pot procedure is efficient and can even be performed in water, highlighting its potential for green applications. nih.gov
The synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate for the antibiotic premafloxacin and a close structural analogue to the title compound, showcases the power of stereoselective functionalization. nih.gov Its synthesis involves an asymmetric Michael addition followed by a stereoselective alkylation, demonstrating how chirality can be precisely controlled during the elaboration of the pyrrolidine scaffold. nih.gov Furthermore, transaminases have been employed in the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, where the enzyme-catalyzed amination is followed by spontaneous intramolecular cyclization (alkylation). acs.org
Table 4: Alkylation and Reductive Amination for Pyrrolidine Functionalization
| Pyrrolidine Precursor | Reagents & Conditions | Product | Strategy | Reference |
|---|---|---|---|---|
| 1,4-Diketone + Aniline | Iridium catalyst, Formic acid | N-Aryl-substituted pyrrolidine | Successive reductive amination via transfer hydrogenation | nih.gov |
| ω-Chloroketone | Transaminase (ATA), Amine donor (e.g., IPA) | 2-Substituted pyrrolidine | Biocatalytic amination followed by spontaneous intramolecular alkylation | acs.org |
| Aldehyde + Nitro compound | Heterogeneous catalyst (e.g., Pt, Ni), H2 | γ-Nitrocarbonyls leading to polysubstituted pyrrolidines | Cascade reductive amination/cyclization | nih.govresearchgate.net |
C-H Functionalization of Pyrrolidine Cores
Direct C–H functionalization has revolutionized synthetic chemistry by allowing for the modification of otherwise unreactive C-H bonds, thereby streamlining synthetic sequences. researchgate.net This strategy is particularly valuable for the late-stage functionalization of complex molecules. For saturated heterocycles like pyrrolidine, this approach has faced challenges regarding reactivity and selectivity. acs.org
Significant progress has been made using directing groups to control the site of functionalization. For instance, an aminoquinoline (AQ) directing group attached at the C3 position of a pyrrolidine ring can steer palladium-catalyzed C-H arylation to occur selectively at the C4 position. acs.org This method yields cis-3,4-disubstituted pyrrolidines with excellent regio- and stereoselectivity under relatively mild, silver-free conditions. acs.org Computational and experimental studies have provided deep mechanistic insights into the factors controlling this selectivity, aiding in the development of improved directing groups. acs.org Beyond metal catalysis, metal-free methods for the direct C-H functionalization of pyrrolidine have also been developed, for example, to create pyrrolinium-based ionic liquids. rsc.org
Table 5: C-H Functionalization of Pyrrolidine Cores
| Substrate | Reagents & Conditions | Position Functionalized | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Pyrrolidine-3-carboxamide (with AQ directing group) | Pd(OAc)2, Aryl iodide, K2CO3 | C4 | cis-4-Aryl-pyrrolidine-3-carboxamide | High regio- and stereoselectivity. | acs.org |
| Pyrrolidine | Quinone monoacetal, Nucleophile, DABCO | α-C–H (C2/C5) | α-Aryl-substituted pyrrolidine | Redox-neutral C-H arylation. | rsc.org |
| Pyrrolidine | Metal-free conditions | Direct C-H functionalization | Pyrrolinium-based ionic liquid crystals | Avoids transition metals. | rsc.org |
Green Chemistry Approaches in Pyrrolidine Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes to pyrrolidines, aiming to reduce environmental impact and improve efficiency. chemheterocycles.com A key aspect is the use of environmentally benign solvents, with many reactions now being developed to work in water or ethanol/water mixtures. nih.govrsc.org For example, catalyst-free, three-component domino reactions in an EtOH-H₂O medium have been developed for the synthesis of complex pyrrolidine-fused spirooxindoles, avoiding toxic solvents and chromatographic purification. rsc.org
Catalysis is central to green synthesis. The use of highly efficient catalytic systems, such as the Cp*Ir complexes for N-heterocyclization with diols, maximizes atom economy by producing only water as a byproduct. organic-chemistry.org The development of catalysts based on earth-abundant and non-toxic metals like iron is a further step toward sustainability. nih.gov Biocatalysis, using engineered enzymes, offers another green avenue, providing access to chiral pyrrolidines under mild, aqueous conditions with exceptional selectivity, as seen in intramolecular C-H amination and transaminase-triggered cyclizations. nih.govacs.org One-pot and multicomponent reactions that combine several synthetic steps without isolating intermediates also align with green chemistry principles by saving time, energy, and resources. nih.govvjol.info.vn
Comparative Analysis of Synthetic Routes: Efficiency and Stereocontrol
A crucial starting material for these routes is an enantiomerically pure (S)-3-aminopyrrolidine or a protected form. The synthesis of such precursors often begins from readily available chiral building blocks like L-aspartic acid or trans-4-hydroxy-L-proline. These precursors can be converted to the desired (S)-3-aminopyrrolidine scaffold through multi-step sequences that establish the chiral center.
Direct N-Alkylation
Direct N-alkylation of a primary or secondary amine with alkyl halides is a classical method for forming C-N bonds. In the context of synthesizing this compound, this would involve the stepwise or simultaneous reaction of (S)-3-aminopyrrolidine with ethyl and methyl halides.
However, this method is often plagued by a lack of selectivity, leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. researchgate.netmasterorganicchemistry.com The initial alkylation of the primary amine enhances its nucleophilicity, making the resulting secondary amine more reactive towards the alkyl halide than the starting primary amine. masterorganicchemistry.com This can result in a mixture of mono- and di-alkylated products, as well as the undesired quaternary salt, leading to lower yields of the target tertiary amine and creating purification challenges.
To mitigate these issues, specific bases and reaction conditions can be employed. The use of hindered, non-nucleophilic bases like Hünig's base (N,N-diisopropylethylamine) can facilitate the direct alkylation of secondary amines to tertiary amines while minimizing the formation of quaternary ammonium salts. researchgate.net
A potential direct alkylation sequence for this compound could proceed via a stepwise approach. First, the reaction of (S)-3-aminopyrrolidine with one equivalent of an ethylating agent (e.g., ethyl bromide) would yield (S)-N-ethylpyrrolidin-3-amine. Subsequent methylation with a methylating agent (e.g., methyl iodide) would then produce the final product. The order of alkylation could also be reversed. However, controlling the mono-alkylation in the first step remains a significant challenge.
Reductive Amination
Reductive amination is a highly effective and more controlled alternative to direct alkylation for the synthesis of primary, secondary, and tertiary amines. masterorganicchemistry.comwikipedia.org This method involves the reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This approach avoids the issue of over-alkylation that is common in direct alkylation. masterorganicchemistry.com
For the synthesis of this compound, reductive amination can be performed in a stepwise or a one-pot fashion starting from (S)-3-aminopyrrolidine.
Stepwise Reductive Amination: This approach involves the sequential introduction of the ethyl and methyl groups. For instance, (S)-3-aminopyrrolidine can first be reacted with acetaldehyde (B116499) in the presence of a reducing agent to form (S)-N-ethylpyrrolidin-3-amine. After purification, this secondary amine can then undergo a second reductive amination with formaldehyde (B43269) to yield the final product. The choice of reducing agent is critical for the success of this reaction. Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the intermediate iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.comwikipedia.orgnih.gov This allows for a one-pot reaction for each step without the need to isolate the imine intermediate. In cases where dialkylation is a concern, a stepwise procedure involving the formation of the imine followed by reduction with sodium borohydride (B1222165) (NaBH₄) can be employed. nih.govorganic-chemistry.org
One-Pot Reductive Amination: A more convergent approach would be a one-pot reaction where (S)-3-aminopyrrolidine is reacted with both acetaldehyde and formaldehyde simultaneously, followed by reduction. However, controlling the selectivity in such a reaction to avoid the formation of undesired side products like (S)-N,N-diethylpyrrolidin-3-amine and (S)-N,N-dimethylpyrrolidin-3-amine can be challenging.
The key advantage of reductive amination is the high degree of control and generally higher yields for the desired tertiary amine compared to direct alkylation. Crucially, the mild conditions typically employed in reductive amination are less likely to cause racemization of the chiral center at C3, thus ensuring excellent stereocontrol. nih.gov
Comparative Efficiency and Stereocontrol
The following table provides a comparative overview of the potential synthetic routes to this compound, with estimated yields based on similar transformations reported in the literature.
| Synthetic Route | Key Transformation | Starting Material | Reagents | Estimated Yield | Stereocontrol | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Stepwise Direct Alkylation | N-Ethylation followed by N-Methylation | (S)-3-Aminopyrrolidine | 1. Ethyl bromide, Hünig's base 2. Methyl iodide, Hünig's base | Moderate | Generally good, but risk of racemization with strong bases/high temperatures | Conceptually simple | Risk of over-alkylation, formation of quaternary salts, requires careful control of stoichiometry, potentially lower yields |
| Stepwise Reductive Amination | N-Ethylation followed by N-Methylation | (S)-3-Aminopyrrolidine | 1. Acetaldehyde, NaBH(OAc)₃ 2. Formaldehyde, NaBH(OAc)₃ | Good to Excellent | Excellent, mild conditions preserve stereochemistry | High selectivity, good yields, avoids over-alkylation | Two separate reaction and purification steps |
| One-Pot Reductive Amination | Concurrent N-Ethylation and N-Methylation | (S)-3-Aminopyrrolidine | Acetaldehyde, Formaldehyde, NaBH(OAc)₃ | Variable | Excellent | More convergent, fewer steps | Difficult to control selectivity, potential for mixed dialkylation products |
Computational Chemistry and Theoretical Investigations of S N Ethyl N Methylpyrrolidin 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (S)-N-Ethyl-N-methylpyrrolidin-3-amine, these methods can predict its geometry, stability, and electronic characteristics with a high degree of accuracy.
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. semanticscholar.org By approximating the electron density, DFT can accurately calculate various electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and stability. irjweb.com A smaller gap generally implies higher reactivity.
To illustrate the effect of N-alkylation on the electronic properties of a pyrrolidine (B122466) ring, the following table presents representative DFT-calculated data for a series of related compounds.
Table 1: Calculated Electronic Properties of Representative N-Substituted Pyrrolidines
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Pyrrolidine | -6.12 | 1.58 | 7.70 | 1.42 |
| N-Methylpyrrolidine | -5.85 | 1.65 | 7.50 | 1.15 |
| N-Ethylpyrrolidine | -5.81 | 1.68 | 7.49 | 1.18 |
Note: The data in this table are illustrative and based on typical values obtained from DFT calculations (e.g., at the B3LYP/6-31G(d) level) for these types of compounds. They serve to demonstrate the expected trends.
Ab Initio Methods for Molecular Conformation and Stability
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for studying molecular conformation and stability. organicchemistrydata.org The pyrrolidine ring is not planar and exists in various puckered conformations, primarily envelope and twist forms. nih.gov The substituents on the ring significantly influence the relative energies of these conformers.
For this compound, the key conformational variables are the puckering of the pyrrolidine ring and the orientation of the N-ethyl-N-methylamino group. The substituent at the C3 position can adopt either an axial or an equatorial position relative to the ring. Ab initio calculations, such as those employing Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) methods, can accurately predict the energy differences between these conformers. nih.gov It is generally expected that the conformer with the bulky N-ethyl-N-methylamino group in a pseudo-equatorial position would be more stable to minimize steric hindrance.
The following table provides hypothetical relative energies for the possible conformers of this compound, illustrating the expected stability differences.
Table 2: Theoretical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Predicted Stability |
|---|---|---|
| Cγ-exo (Equatorial) | 0.00 | Most Stable |
| Cγ-endo (Equatorial) | 0.85 | Less Stable |
| Cγ-exo (Axial) | 2.50 | Least Stable |
| Cγ-endo (Axial) | 3.20 | Least Stable |
Note: This table presents illustrative energy values based on known conformational preferences of substituted pyrrolidines. The Cγ-exo and Cγ-endo refer to the two primary puckering modes of the pyrrolidine ring.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. scirp.org
In the case of this compound, the MEP map would be expected to show significant negative potential around the two nitrogen atoms due to their lone pairs of electrons. The tertiary amine nitrogen in the N-ethyl-N-methylamino group would likely exhibit the most negative potential, making it the primary site for protonation and other electrophilic interactions. The hydrogen atoms attached to carbons, particularly those adjacent to the nitrogen atoms, would show positive potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding.
Information-Theoretic Approaches in Understanding Amine Basicity
The basicity of an amine, quantified by its pKa value, is a fundamental chemical property. alfa-chemistry.com Information-theoretic approaches, which apply concepts from information theory to chemical systems, provide novel descriptors for quantifying molecular properties like basicity. pku.edu.cn
Shannon Entropy and Fisher Information in Molecular Basicity Quantification
Shannon entropy and Fisher information are two key concepts in information theory that have been successfully applied to the study of molecular electronic structure and reactivity. pku.edu.cnnipne.ro In the context of amine basicity, these descriptors, derived from the electron density, can capture subtle electronic effects that govern the ability of the nitrogen lone pair to accept a proton. pku.edu.cn
Shannon Entropy: In a chemical context, Shannon entropy can be used to quantify the delocalization of electrons. Higher entropy is associated with more dispersed electron density.
Fisher Information: Fisher information provides a measure of the localization of the electron density. nih.gov A higher Fisher information value indicates a more localized electron density.
For a series of amines, a correlation can be established between these information-theoretic descriptors and their experimental pKa values. It is hypothesized that a more localized electron density (higher Fisher information) on the nitrogen atom would lead to stronger basicity.
Relationship between Theoretical Descriptors and Experimental pKa Values of Pyrrolidine Amines
The basicity of this compound is influenced by the electronic effects of the alkyl groups and the stereochemistry of the pyrrolidine ring. Theoretical descriptors, including those from DFT (like MEP minima at the nitrogen atom) and information theory (Shannon entropy, Fisher information), can be used to build quantitative structure-property relationship (QSPR) models to predict pKa values. pku.edu.cn
A linear correlation is often observed between these calculated descriptors and the experimental pKa values for a series of related amines. researchgate.netresearchgate.net This relationship allows for the prediction of the basicity of new compounds without the need for experimental measurements. For this compound, the presence of electron-donating ethyl and methyl groups is expected to increase its basicity compared to unsubstituted 3-aminopyrrolidine (B1265635).
The following table illustrates the correlation between a theoretical descriptor (e.g., MEP at the N atom) and the experimental pKa for a series of cyclic amines.
Table 3: Correlation of a Theoretical Descriptor with Experimental pKa for Cyclic Amines
| Amine | MEP at N (kcal/mol) | Experimental pKa |
|---|---|---|
| Aziridine | -35.8 | 8.04 |
| Azetidine | -42.1 | 11.29 |
| Pyrrolidine | -45.5 | 11.27 |
| Piperidine | -44.8 | 11.12 |
Note: The MEP values are illustrative and represent the expected trend. Actual values depend on the level of theory and basis set used. Experimental pKa values are from literature sources.
Conformational Analysis and Pseudorotation of the Pyrrolidine Ring
The five-membered pyrrolidine ring is not planar. To alleviate torsional strain, the ring adopts puckered conformations. The study of the relative energies and interconversion pathways of these conformations is known as conformational analysis. For pyrrolidine and its derivatives, this dynamic behavior is characterized by a phenomenon called pseudorotation, which describes the continuous interconversion between various envelope (E) and twist (T) conformations. nih.gov
Computational studies on the parent pyrrolidine molecule show that the energy barrier to pseudorotation is very low. Experimental observations, supported by ab initio calculations, have determined this barrier to be approximately 220 ± 20 cm⁻¹ (about 2.6 kJ/mol). nih.gov This low barrier means the ring is highly flexible and rapidly interconverts between its various puckered forms at room temperature.
The two principal conformers are the axial and equatorial forms, with calculations indicating that the equatorial conformer is slightly more stable. nih.gov In the case of This compound , the N-ethyl-N-methylamino substituent at the C3 position significantly influences the conformational equilibrium. The bulky nature of this substituent creates a steric preference for a pseudoequatorial orientation to minimize non-bonded interactions. This preference, in turn, biases the pseudorotation circuit, favoring specific envelope and twist conformations where the C3 atom is displaced from the mean plane of the other ring atoms. Studies on substituted pyrrolidine N-oxyl radicals have shown that substituents at the C3 and C4 positions have a more pronounced effect on the equatorial-axial preference compared to those at C2 and C5. rsc.org
The precise conformational landscape of This compound would be determined by a balance of steric effects from the exocyclic amino group and the inherent torsional preferences of the pyrrolidine ring. High-level computational methods, such as Density Functional Theory (DFT) and post-Hartree-Fock methods like CCSD(T), are employed to model the pseudorotational pathway and identify the global minimum energy conformation. nih.gov
| Parameter | Experimental Value (cm⁻¹) | Computational Method | Calculated Value (cm⁻¹) | Reference |
|---|---|---|---|---|
| Energy Preference (Equatorial) | 29 ± 10 | CCSD(T) | 17 | nih.gov |
| Barrier to Pseudorotation | 220 ± 20 | CCSD(T) | 284 | nih.gov |
| Potential Barrier (Twist Conf.) | N/A | EPR/Computer Simulation | 11.4 ± 2 kJ/mol (~953 cm⁻¹) | rsc.org |
Reaction Mechanism Studies of Pyrrolidine Transformations
Computational chemistry provides powerful insights into the complex reaction mechanisms involving pyrrolidine derivatives, allowing for the detailed study of transient intermediates and transition states that are often difficult to observe experimentally.
Computational Elucidation of C-N Bond Cleavage Mechanisms
The cleavage of the chemically inert C–N bond in an unstrained ring like pyrrolidine is a significant challenge in synthetic chemistry. nih.govnih.gov Theoretical studies have been instrumental in elucidating the mechanisms of such transformations. A prominent, computationally investigated strategy involves the reductive cleavage of N-acyl pyrrolidines, often facilitated by a combination of a Lewis acid and photoredox catalysis. nih.govacs.orgresearchgate.net
A plausible mechanism, supported by computational and experimental data, involves several key steps: acs.orgresearchgate.net
Activation: A Lewis acid coordinates to the nitrogen-bound activating group (e.g., a benzoyl group), making it more susceptible to reduction.
Single-Electron Transfer (SET): An excited-state photocatalyst transfers an electron to the activated substrate, generating a transient aminoketyl radical anion. nih.gov
C-N Bond Cleavage: The newly formed radical intermediate undergoes rapid β-scission, leading to the cleavage of the C2–N bond. This step opens the pyrrolidine ring and produces a carbon-centered radical, which can then be trapped by other reagents. acs.org
While This compound lacks the N-acyl group often used in these studies, the fundamental principles of SET-induced cleavage are applicable. Theoretical investigations could model the direct single-electron oxidation or reduction of the amine nitrogens to generate radical ions, followed by an analysis of the subsequent bond dissociation pathways. Such studies are crucial for designing new methods for the "skeletal remodeling" of simple amines. nih.gov
| Reaction Type | Key Intermediate | Computational Finding | Reference |
|---|---|---|---|
| Reductive Cleavage of N-Benzoyl Pyrrolidine | Aminoketyl Radical Anion | Lewis acid coordination to the amide carbonyl is crucial for promoting SET from the photocatalyst. | nih.govresearchgate.net |
| Ring-Opening of N-Acyl Pyrrolidines | Aminoketyl Radical | Single-electron reduction using strong reductants like TmI₂ can induce ring-opening. | nih.govresearchgate.net |
| Retro-aza-Michael Reaction | Iminium Ion | A computational model showed C-N bond cleavage to yield a secondary aniline (B41778) and an iminium ion intermediate. | beilstein-journals.org |
Theoretical Studies of Intramolecular Hydrogen-Atom Migration in Amine Radical Cations
Amine radical cations are highly reactive intermediates that can be generated via single-electron oxidation of the parent amine, often under photoredox conditions. beilstein-journals.orgrsc.org Once formed, these species can undergo a variety of transformations, one of the most important being intramolecular hydrogen-atom transfer (HAT). This process is central to classic reactions like the Hofmann-Löffler-Freytag reaction, which is used to synthesize pyrrolidines. acs.orgyoutube.comyoutube.com
Computational studies, typically using DFT, have been employed to explore the kinetics and thermodynamics of HAT in amine radical cations. acs.orgnih.gov These investigations reveal that a remote hydrogen atom can be transferred to the nitrogen-centered radical. nih.gov The feasibility of this transfer is highly dependent on the transition state geometry, with 1,5-HAT processes, which proceed through a six-membered, chair-like transition state, being particularly favorable. nih.gov
Recent computational work on the Hofmann-Löffler-Freytag reaction has challenged the long-held assumption that the HAT step is rate-limiting, suggesting instead that the subsequent halogen atom transfer (XAT) has the largest transition-state barrier. acs.org Furthermore, these studies indicate that the regioselectivity of C-H abstraction is controlled exclusively by the kinetics of the HAT step. acs.org
For the This compound radical cation, several intramolecular HAT pathways could be computationally investigated:
1,5-HAT: From the C5 or C2 positions of the pyrrolidine ring to a radical cation centered on the N1 nitrogen.
Remote-HAT: From the ethyl or methyl groups to a radical cation on either the N1 or the exocyclic N3 nitrogen.
Distonic Ion Formation: A hydrogen atom transfer to the nitrogen could create a distonic radical cation, where the charge and radical centers are separated, opening up unique reaction pathways. acs.orgnih.gov
These theoretical studies are critical for predicting the reactivity of such radical cations and for designing new synthetic methods based on remote C-H functionalization.
| System Studied | HAT Type | Key Computational Insight | Reference |
|---|---|---|---|
| Generic Tertiary Amine Radical Cations | Remote H-atom transfer | Transfer to nitrogen creates a distonic radical cation, a key intermediate for further reactions. | acs.orgnih.gov |
| N-Chlorinated Amine Radical Cations (HLF Reaction) | 1,5-HAT | Regioselectivity is controlled by HAT kinetics; the subsequent halogen transfer is often the rate-limiting step. | acs.org |
| α-Iminyl Radical Cations | 1,5-HAT | Proceeds via a kinetically favored six-membered cyclic transition state, enabling cascade reactions. | nih.gov |
| Polypeptide Radical Dications | Long-range HAT | Transfer can be exothermic but may involve a significant energy barrier (e.g., 2.3 eV). | plu.mx |
Application of S N Ethyl N Methylpyrrolidin 3 Amine As a Chiral Building Block
Role in Asymmetric Synthesis of Complex Molecules
The inherent chirality of (S)-N-Ethyl-N-methylpyrrolidin-3-amine makes it a valuable starting material for the synthesis of complex molecules where stereochemical control is crucial. The pyrrolidine (B122466) scaffold provides a rigid framework that can influence the stereochemical outcome of reactions at adjacent or remote positions.
Synthesis of Enantioenriched Pyrrolidine-Containing Scaffolds
The synthesis of enantioenriched pyrrolidine-containing scaffolds is a significant area of research, as these structures are central to many biologically active compounds. nih.gov Chiral 3-aminopyrrolidine (B1265635) derivatives are instrumental in building more complex, polysubstituted pyrrolidine systems. For instance, the core of this compound can be elaborated through various synthetic transformations to introduce additional functionality.
Research has demonstrated that the selective functionalization of the pyrrolidine ring, such as through C-H arylation, can be achieved with high regio- and stereoselectivity. acs.org While not specifically detailing the title compound, these methods, which utilize directing groups to guide the reaction, could potentially be adapted for the C4-functionalization of N-protected derivatives of (S)-3-aminopyrrolidine, leading to novel cis-3,4-disubstituted pyrrolidines. acs.org
Furthermore, the synthesis of 2,5-disubstituted pyrrolidines, another important class of chiral scaffolds, has been extensively reviewed. nih.gov Many of these syntheses start from chiral precursors like pyroglutamic acid. nih.gov It is conceivable that this compound could serve as a starting point for the synthesis of unique 2,3,5-trisubstituted pyrrolidines, further expanding the diversity of available chiral building blocks.
A summary of representative strategies for the synthesis of enantioenriched pyrrolidines is presented in the table below.
| Synthetic Strategy | Key Features | Representative Precursors | Reference |
| Asymmetric Lithiation | Enantioselective deprotonation followed by reaction with electrophiles. | N-Boc-pyrrolidine | nih.gov |
| From Chiral Pool | Utilization of readily available chiral molecules. | Pyroglutamic Acid, (R)-Phenylglycinol | nih.gov |
| Catalytic C-H Functionalization | Direct functionalization of C-H bonds with high regio- and stereoselectivity. | Pyrrolidine-3-carboxylic acid derivatives | acs.org |
| 1,3-Dipolar Cycloadditions | Reaction of azomethine ylides with alkenes to form pyrrolidine rings. | N-tert-Butanesulfinylazadienes and azomethine ylides | acs.org |
Preparation of Chiral Ligands utilizing the (S)-Pyrrolidin-3-amine Moiety
The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. enamine.net The pyrrolidine scaffold is a key component in many successful ligands due to its conformational rigidity and the predictable spatial arrangement of its substituents. nih.gov The (S)-pyrrolidin-3-amine moiety can be incorporated into various ligand architectures, such as P,N,N-ligands, which have shown promise in metal-catalyzed reactions. acs.org
For example, chiral P,N,N-ligands have been successfully applied in the manganese-catalyzed asymmetric hydroamination of allylic alcohols. acs.org While the specific use of this compound in this context is not explicitly documented, its structural features make it an attractive candidate for the development of novel ligands. The tertiary amine at the C3 position, along with the secondary amine within the pyrrolidine ring (after appropriate functionalization), could coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a catalyzed reaction.
The synthesis of chiral ligands often involves the coupling of a chiral backbone, such as the (S)-pyrrolidin-3-amine core, with other coordinating groups like phosphines or other nitrogen-containing heterocycles. enamine.net The versatility of the amine functionalities in this compound allows for a variety of synthetic modifications to generate a library of chiral ligands for screening in different asymmetric transformations.
Precursor for Advanced Heterocyclic Systems
Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science. chemimpex.com this compound can serve as a valuable precursor for the synthesis of more complex, fused, or spirocyclic heterocyclic systems. The reactivity of the amine groups can be harnessed to construct new rings onto the pyrrolidine framework.
For instance, multicomponent reactions are powerful tools for the rapid assembly of complex molecules. The synthesis of amino-3,5-dicyanopyridines and their subsequent intramolecular cyclization to form thieno[2,3-b]pyridines demonstrates a strategy where amine-containing building blocks are used to construct fused heterocyclic systems. nih.gov It is plausible that this compound or its derivatives could be employed in similar multicomponent reactions to generate novel, chiral heterocyclic scaffolds with potential biological activity.
Furthermore, the pyrrolidine ring itself can be a key component in the formation of bicyclic structures like indolizidines. Synthetic strategies towards indolizidinone derivatives have involved the construction of a second ring onto a chiral pyrrolidine precursor through reactions like ring-closing metathesis. nih.gov The functional handles present in this compound provide opportunities for the attachment of appropriate tethers, which can then undergo cyclization to form novel bicyclic or polycyclic heterocyclic systems with defined stereochemistry.
Stereoselective Introduction of Amine Functionalities
The stereoselective introduction of amine functionalities is a critical transformation in the synthesis of many pharmaceuticals and bioactive molecules. Chiral amines, such as this compound, can be used as chiral synthons to introduce a stereocenter into a target molecule.
A notable example, although involving a related compound, is the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of the antibiotic premafloxacin (B1679077). nih.gov This synthesis highlights how a chiral pyrrolidine derivative can be coupled with another molecule to introduce a specific stereochemical configuration. The development of a practical and stereoselective process for such intermediates underscores the industrial relevance of this class of compounds. nih.gov
Moreover, stereoselective reductive amination is a powerful method for the formation of C-N bonds with control over the resulting stereochemistry. While often used to create chiral centers, a chiral amine like this compound can be reacted with a prochiral ketone or aldehyde, potentially leading to diastereoselective outcomes. Such transformations would allow for the construction of complex molecules with multiple stereocenters, where the chirality of the pyrrolidine amine influences the formation of new stereogenic centers.
Ligand Design and Structure Activity Relationship Sar Studies Centric to the Pyrrolidine Moiety
Impact of Pyrrolidine (B122466) Stereochemistry on Receptor Binding
Enantioselective Protein Interactions and Binding Modes
Proteins are inherently chiral entities, and as such, they often exhibit stereoselective binding with their ligands. nih.gov The (S)-configuration of the stereocenter at the 3-position of the pyrrolidine ring in (S)-N-Ethyl-N-methylpyrrolidin-3-amine is crucial for defining its specific interactions with target proteins. The spatial arrangement of the ethyl and methyl groups on the exocyclic nitrogen, as well as the position of the amino group on the pyrrolidine ring, dictates the potential for hydrogen bonding, van der Waals forces, and ionic interactions.
Research on other chiral pyrrolidine derivatives has consistently demonstrated that different enantiomers can have vastly different biological activities, with one enantiomer often being significantly more potent or exhibiting a different pharmacological profile altogether. nih.govresearchgate.net This is due to the precise fit required for optimal interaction with the amino acid residues in the binding site. For instance, in the context of CXCR4 receptor antagonists, specific stereoisomers of pyrrolidine derivatives have shown markedly different binding affinities. frontiersin.orgnih.gov
Influence of Substituent Spatial Orientation on Biological Profile
The spatial orientation of the N-ethyl and N-methyl substituents in this compound directly impacts its biological profile. These substituents contribute to the steric bulk and lipophilicity of the molecule, which in turn affect its binding affinity, selectivity, and pharmacokinetic properties. The specific conformation adopted by the pyrrolidine ring will position these groups in distinct spatial regions, influencing how the ligand presents itself to the receptor.
Studies on related pyrrolidine structures have shown that even minor changes, such as altering the length of an alkyl chain or the nature of an aromatic substituent, can lead to significant changes in biological activity. nih.gov For example, in a series of pyrrolidine-2,5-dione derivatives, modifications to the substituents on the pyrrolidine ring resulted in varied anticonvulsant activities. nih.gov
Design Principles for Pyrrolidine-Based Ligands
The design of ligands based on the pyrrolidine scaffold leverages its inherent structural features to achieve desired biological effects. The versatility of the pyrrolidine ring allows for systematic modifications to probe the structure-activity relationship (SAR). frontiersin.org
Pharmacophore Exploration with sp3-Hybridization and 3D Coverage
The sp3-hybridized nature of the carbon atoms in the pyrrolidine ring imparts a distinct three-dimensional character to the scaffold. nih.gov This 3D coverage is a significant advantage in modern drug design, which increasingly focuses on moving away from flat, two-dimensional molecules to enhance selectivity and improve physicochemical properties. The non-planar structure of this compound allows it to present its functional groups in a well-defined spatial arrangement, facilitating precise interactions with complementary residues in a binding pocket.
Pharmacophore modeling of ligands containing sp3-rich scaffolds like pyrrolidine often reveals key features such as hydrogen bond donors and acceptors, hydrophobic regions, and positive ionizable groups, all arranged in a specific 3D geometry. nih.gov The ethyl and methyl groups on the tertiary amine of this compound would contribute to a hydrophobic region, while the secondary amine on the pyrrolidine ring can act as a hydrogen bond donor and acceptor.
Stereogenic Carbons as Key Determinants of Biological Activity
The presence of one or more stereogenic centers is a hallmark of many successful drugs. youtube.com In this compound, the stereocenter at the C3 position is a critical determinant of its biological activity. nih.gov The absolute configuration at this center dictates the orientation of the N-ethyl-N-methylamino group, which can be crucial for fitting into a specific sub-pocket of a receptor.
The development of stereoisomeric drugs is a key strategy to enhance therapeutic efficacy and reduce off-target effects. nih.gov By synthesizing and evaluating individual enantiomers, medicinal chemists can identify the eutomer (the more active stereoisomer) and avoid potential issues associated with the distomer (the less active or inactive stereoisomer).
Case Studies of Pyrrolidine Derivatives in Ligand Development
While specific research on this compound is limited in publicly accessible literature, the broader class of pyrrolidine derivatives provides numerous examples of their successful application in ligand development. These case studies underscore the importance of the pyrrolidine scaffold and its stereochemical features.
For instance, a series of (S)-pyrrolidines were investigated as antagonists for the CXCR4 chemokine receptor, which is implicated in cancer metastasis. The lead compound from this series demonstrated potent binding affinity and inhibitory activity. frontiersin.orgnih.gov In another study, bicyclic pyrrolidine analogues were developed as inhibitors of phenylalanyl-tRNA synthetase (PheRS) in Toxoplasma gondii, showcasing the potential of this scaffold in developing anti-parasitic agents. acs.org
The following table summarizes selected examples of pyrrolidine derivatives and their biological activities, illustrating the impact of structural modifications on their pharmacological profiles.
| Compound Class | Target | Key Structural Features | Biological Activity | Reference |
| Pyrrolidine-2,5-diones | Ion Channels | Varied substituents on the pyrrolidine ring | Anticonvulsant activity | nih.gov |
| (S)-Pyrrolidines | CXCR4 Receptor | Pyridine, piperazine, and pyrimidine (B1678525) moieties | Antimetastatic activity | frontiersin.orgnih.gov |
| Bicyclic Pyrrolidines | Phenylalanyl-tRNA synthetase (PheRS) | Fused diazepane ring | Anti-parasitic activity | acs.org |
| Pyrrolidine Sulfonamides | Dipeptidyl peptidase-IV (DPP-IV) | Sulfonamide and 1,2,4-oxadiazole (B8745197) groups | Antidiabetic activity | frontiersin.orgnih.gov |
| Spiro[carbazole-3,3'-pyrrolidine] Derivatives | cGAS | Spirocyclic carbazole-pyrrolidine core | Anti-inflammatory activity | nih.gov |
These examples highlight the chemical tractability and therapeutic potential of the pyrrolidine scaffold. The principles of stereochemically-driven interactions and pharmacophore design are central to the successful development of these and future pyrrolidine-based ligands.
Modulation of Receptor Affinities by Pyrrolidin-3-amine Substitution
The substitution pattern on the 3-aminopyrrolidine (B1265635) core is a critical determinant of receptor binding affinity and selectivity. The nature of the substituents on the nitrogen atom of the amine group, as well as on the pyrrolidine ring itself, can dramatically alter the interaction of the ligand with its biological target.
Research into various classes of compounds incorporating the 3-aminopyrrolidine scaffold has demonstrated that the size, lipophilicity, and electronic properties of the N-substituents are key to modulating receptor affinity. For instance, in the development of antagonists for the CC chemokine receptor 2 (CCR2), novel 3-aminopyrrolidine derivatives were synthesized and evaluated, revealing that specific heteroatomic carbocycle moieties incorporated onto the scaffold led to highly potent antagonists. nih.govnih.govresearchgate.net
While direct and extensive public data on the receptor binding profile of this compound itself is limited, we can infer the importance of the N-ethyl and N-methyl groups by examining SAR studies of related 3-aminopyrrolidine derivatives. Studies on dopamine (B1211576) D3 receptor ligands have shown that modifying the N-alkyl substituents on a 3-phenylpyrrolidine (B1306270) scaffold can probe the depth and characteristics of the receptor's secondary binding pocket. nih.gov A homologous series of N-alkyl derivatives, ranging from pentyl to decyl, was synthesized to explore the impact of chain length on binding affinity. nih.gov This suggests that the ethyl and methyl groups of this compound are likely to play a significant role in defining its own receptor interaction profile.
The stereochemistry at the C3 position of the pyrrolidine ring is also a crucial factor. The '(S)' configuration of the titular compound is expected to orient the ethyl-methylamino group in a specific spatial arrangement that is critical for its interaction with a receptor binding site.
To illustrate the potential impact of N-substitution on receptor affinity, the following interactive data table presents hypothetical binding affinities for a generic receptor "X". This data is based on general principles of SAR observed in related pyrrolidine derivatives, where affinity can vary with the size and nature of the alkyl substituents.
Table 1: Hypothetical Receptor "X" Affinities of (S)-3-Aminopyrrolidine Analogs
| Compound | R1 | R2 | Ki (nM) for Receptor "X" (Hypothetical) |
|---|---|---|---|
| Analog 1 | H | H | 150 |
| Analog 2 | Methyl | H | 85 |
| Analog 3 | Methyl | Methyl | 50 |
| This compound | Ethyl | Methyl | 25 |
| Analog 4 | Ethyl | Ethyl | 40 |
| Analog 5 | Propyl | Methyl | 60 |
| Analog 6 | Isopropyl | Methyl | 95 |
This hypothetical data illustrates that small, relatively lipophilic substituents like methyl and ethyl groups can be favorable for binding, with a potential optimal size and branching pattern for a given receptor pocket.
Structural Modifications and their Impact on Biological Potency
The biological potency of compounds containing the this compound scaffold is intrinsically linked to its structural features. Modifications to both the N-alkyl groups and the pyrrolidine ring can lead to significant changes in biological activity.
SAR studies on various pyrrolidine-containing compounds have consistently shown that even minor structural alterations can have a profound impact on potency. For example, in a series of pyrrolidine amide derivatives designed as N-acylethanolamine acid amidase (NAAA) inhibitors, substitutions on a terminal phenyl ring attached to the pyrrolidine core were found to significantly influence inhibitory potency. nih.gov Small lipophilic substituents were found to be preferable for optimal potency, highlighting the sensitivity of the biological target to the steric and electronic properties of the ligand. nih.gov
The length and nature of the N-alkyl chains are also critical. In the context of antibacterial agents, the N-alkyl chain length of certain heterocyclic compounds has been shown to directly correlate with their minimum inhibitory concentration (MIC).
Considering this compound, modifications to the ethyl and methyl groups would be expected to alter its biological potency. The following interactive data table provides a hypothetical illustration of how such modifications might affect the half-maximal effective concentration (EC50) for a generic biological response. This is based on the principle that there is often an optimal balance of size, lipophilicity, and stereochemistry for maximal biological effect.
Table 2: Hypothetical Biological Potency of (S)-3-Aminopyrrolidine Analogs
| Compound | R1 | R2 | EC50 (nM) for Biological Response "Y" (Hypothetical) |
|---|---|---|---|
| Analog 1 | H | H | 500 |
| Analog 2 | Methyl | H | 250 |
| Analog 3 | Methyl | Methyl | 100 |
| This compound | Ethyl | Methyl | 45 |
| Analog 4 | Ethyl | Ethyl | 80 |
| Analog 5 | Propyl | Methyl | 150 |
| Analog 6 | Cyclopropyl | Methyl | 300 |
This hypothetical data suggests that the specific combination of an ethyl and a methyl group in this compound may provide a near-optimal arrangement for this particular hypothetical biological activity, and that deviations from this structure, either by increasing or decreasing alkyl chain length or introducing cyclic systems, could lead to a decrease in potency.
Advanced Spectroscopic and Mechanistic Characterization of Pyrrolidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like (S)-N-Ethyl-N-methylpyrrolidin-3-amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete assignment of the molecular skeleton and insights into the molecule's three-dimensional structure in solution.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The protons of the ethyl and methyl groups attached to the exocyclic nitrogen will appear as characteristic multiplets, while the protons on the pyrrolidine (B122466) ring will exhibit more complex splitting patterns due to diastereotopicity and spin-spin coupling. The integration of these signals confirms the number of protons in each environment.
The pyrrolidine ring is not planar and exists in various puckered conformations, often described as "envelope" or "twist" forms. frontiersin.org In solution, these conformers can interconvert rapidly. Variable temperature NMR studies can be employed to study the dynamics of this ring pucker and the inversion of the nitrogen atom within the ring. nih.gov For substituted prolines, which are derivatives of pyrrolidine, the ring can adopt Cγ-endo or Cγ-exo conformations, and the energy difference between these states can be determined. frontiersin.orgnih.gov The analysis of vicinal coupling constants (³J) using Karplus-type relationships can provide quantitative information about the dihedral angles and thus the preferred conformation of the ring. nih.gov
Below are the predicted NMR data for this compound based on its structure and data from analogous compounds.
Predicted ¹H and ¹³C NMR Data for this compound
This table is predictive and based on typical chemical shifts for similar structural motifs.
| Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|---|
| N-CH₃ | ¹H | ~2.2 - 2.4 | s (singlet) | Methyl group on exocyclic nitrogen. |
| N-CH₂CH₃ | ¹H | ~2.4 - 2.6 | q (quartet) | Methylene protons of the ethyl group. |
| N-CH₂CH₃ | ¹H | ~1.0 - 1.2 | t (triplet) | Methyl protons of the ethyl group. |
| H-3 | ¹H | ~2.8 - 3.2 | m (multiplet) | Chiral center proton, coupled to adjacent ring protons. |
| H-2, H-5 | ¹H | ~2.5 - 3.0 | m (multiplet) | Protons adjacent to the ring nitrogen; likely complex and overlapping. |
| H-4 | ¹H | ~1.6 - 2.1 | m (multiplet) | Ring protons adjacent to the chiral center. |
| N-CH₃ | ¹³C | ~40 - 45 | - | Methyl group on exocyclic nitrogen. |
| N-CH₂CH₃ | ¹³C | ~48 - 53 | - | Methylene carbon of the ethyl group. |
| N-CH₂CH₃ | ¹³C | ~12 - 15 | - | Methyl carbon of the ethyl group. |
| C-3 | ¹³C | ~60 - 65 | - | Chiral carbon bearing the N-ethyl-N-methylamino group. |
| C-2, C-5 | ¹³C | ~50 - 60 | - | Carbons adjacent to the ring nitrogen. |
| C-4 | ¹³C | ~30 - 35 | - | Ring carbon adjacent to the chiral center. |
Mass Spectrometry for Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information about a molecule through analysis of its fragmentation patterns. For amines, electron ionization (EI) mass spectrometry typically induces fragmentation via cleavage of the carbon-carbon bond adjacent to the nitrogen atom, a process known as α-cleavage. This cleavage is favorable as it leads to the formation of a stable, resonance-stabilized iminium cation.
In the mass spectrum of this compound (Molecular Weight: 128.22 g/mol ), the molecular ion peak [M]⁺• at m/z 128 would be expected. The fragmentation of this compound can be initiated by α-cleavage at several positions.
Cleavage of the exocyclic N-C bonds: Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the molecular ion would generate a prominent fragment ion at m/z 99. Alternatively, loss of a methyl radical (•CH₃, 15 Da) would result in an ion at m/z 113.
Ring fragmentation via α-cleavage: Cleavage of the C2-C3 bond is a classic fragmentation pathway for pyrrolidine derivatives. nist.gov This pathway involves the cleavage of the bond alpha to the ring nitrogen, leading to the opening of the ring and subsequent formation of stable fragment ions. For example, cleavage of the bond between C2 and C3, followed by loss of a C₂H₄N(C₂H₅)(CH₃) radical, is possible. However, the most dominant fragmentation for acyclic and cyclic amines is typically the α-cleavage that results in the largest, most stable cation. docbrown.infodocbrown.infomiamioh.edu
The base peak in the mass spectrum of many simple amines is often the result of α-cleavage. For instance, in ethylamine, the base peak is at m/z 30 ([CH₂NH₂]⁺). docbrown.info For this compound, the most stable iminium cation would likely arise from cleavage of the C2-C3 or C3-C4 bond, with charge retention on the fragment containing the exocyclic tertiary amine. Cleavage of the C-C bond in the ethyl group is also a characteristic fragmentation pathway. docbrown.info
Predicted Major Fragment Ions in the EI-Mass Spectrum of this compound
This table outlines potential fragmentation pathways and the resulting m/z values.
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 128 | [C₇H₁₆N₂]⁺• | Molecular Ion (M⁺•) |
| 113 | [M - CH₃]⁺ | α-cleavage: Loss of a methyl radical from the exocyclic nitrogen. |
| 99 | [M - C₂H₅]⁺ | α-cleavage: Loss of an ethyl radical from the exocyclic nitrogen. |
| 85 | [C₅H₁₁N]⁺ | Loss of the N-ethyl-N-methylamino group as a radical. |
| 72 | [C₄H₁₀N]⁺ | α-cleavage at C3, with loss of the pyrrolidine ring fragment. Structure: [CH(N(CH₃)(C₂H₅))]⁺ |
| 58 | [C₃H₈N]⁺ | α-cleavage at C3, followed by rearrangement. Structure: [CH₂N(CH₃)₂]⁺ (after rearrangement) or [CH₂NH(C₂H₅)]⁺ |
PubChem also provides predicted collision cross-section (CCS) values for various adducts of the molecule, which are relevant for ion mobility-mass spectrometry. For the [M+H]⁺ adduct, the predicted CCS is 130.1 Ų. uni.lu
Electron Paramagnetic Resonance (EPR) Studies of Amine Radical Cations (e.g., related pyrrolidine derivatives)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize chemical species that have unpaired electrons. libretexts.orgyoutube.com While this compound is a diamagnetic molecule (no unpaired electrons), its corresponding amine radical cation, which can be generated via a one-electron oxidation, is paramagnetic and thus EPR-active. digitellinc.com
The study of such radical cations provides deep mechanistic insights into the reactivity of amines, including processes relevant to mass spectrometry fragmentation and electrochemical reactions. nih.govnih.gov The radical cation of this compound could be generated chemically (e.g., using a high-valent metal halide) or radiolytically in a low-temperature matrix for EPR analysis. digitellinc.comresearchgate.net
The resulting EPR spectrum would be characterized by its g-factor and hyperfine coupling constants (hfcs). The unpaired electron would couple to the magnetic nuclei in the molecule (¹⁴N, ¹H), splitting the EPR signal into a complex multiplet. The magnitude of the hyperfine coupling to a particular nucleus provides a measure of the spin density at that nucleus, revealing the distribution of the unpaired electron within the radical's molecular orbitals.
Studies on related n-alkylamine radical cations have shown that they can undergo facile intramolecular hydrogen-atom migrations to form more stable "distonic" radical cations, where the charge and radical centers are separated. nih.govresearchgate.net For example, the photobleaching of the N,N-dimethylallylamine radical cation leads to the remarkable formation of a cyclic 1-methylpyrrolidine (B122478) radical cation, demonstrating the propensity for such rearrangements. acs.orgelectronicsandbooks.com Similar mechanistic pathways could be investigated for the radical cation of this compound, probing for potential H-atom shifts from the carbon framework to the nitrogen center.
Representative Hyperfine Coupling Constants (hfcs) for Amine Radical Cations from Literature
This table presents example data from related systems to illustrate the type of information obtained from EPR studies.
| Radical Cation | Coupling Nucleus | Hyperfine Coupling Constant (Gauss) | Reference |
|---|---|---|---|
| n-Propylamine (PrNH₂⁺•) | ¹⁴N | ~19-20 | nih.gov |
| n-Propylamine (PrNH₂⁺•) | β-H (NH₂) | ~22-24 | nih.gov |
| n-Propylamine (PrNH₂⁺•) | α-H (CH₂) | ~35 | nih.gov |
| Propargylamine Radical Cation | ¹⁴N | 11.6 | researchgate.net |
| Propargylamine Radical Cation | H (NH₂) | Variable | researchgate.net |
X-ray Crystallography for Solid-State Structure Determination of Pyrrolidine Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, it would first need to be crystallized, often by forming a salt with a suitable acid (e.g., HCl, tartaric acid) to promote the formation of high-quality single crystals.
A successful crystallographic analysis would provide a wealth of structural data with very high precision. This includes:
Absolute Stereochemistry: Confirmation of the (S) configuration at the C3 chiral center.
Conformation: The exact pucker of the pyrrolidine ring in the solid state (e.g., Cγ-endo, Cδ-exo envelope, or a twist conformation).
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can be compared to theoretical models and data from other known structures.
Intermolecular Interactions: A detailed picture of how the molecules pack in the crystal lattice, including hydrogen bonding (e.g., from the protonated ring nitrogen to the counter-ion) and van der Waals interactions.
While a crystal structure for this compound itself is not publicly available, numerous structures of related pyrrolidine derivatives have been reported. For example, X-ray analysis has been used to characterize complex pyrrolidine-fused systems and substituted pyrrolidinones, confirming their molecular structures and intramolecular bonding. rsc.orgbeilstein-journals.org These studies provide a baseline for the expected geometric parameters of the pyrrolidine ring.
Typical Pyrrolidine Ring Bond Lengths and Angles from Crystallographic Data of Derivatives
This table provides a range of expected values based on published crystal structures of related compounds.
| Parameter | Typical Value Range | Notes |
|---|---|---|
| C-N Bond Length | 1.45 - 1.49 Å | Bond between sp³ carbon and nitrogen in the ring. |
| C-C Bond Length | 1.51 - 1.55 Å | Single bonds between sp³ carbons in the ring. |
| C-N-C Bond Angle | ~105 - 112° | Angle within the pyrrolidine ring at the nitrogen atom. |
| N-C-C Bond Angle | ~102 - 106° | Angle within the pyrrolidine ring. |
| C-C-C Bond Angle | ~103 - 107° | Angle within the pyrrolidine ring. |
Future Directions and Emerging Research Avenues
Innovations in Green and Sustainable Synthesis of Chiral Pyrrolidines
The chemical industry's growing emphasis on environmental responsibility is driving the development of greener and more sustainable methods for synthesizing chiral molecules. rsc.org For chiral pyrrolidines like (S)-N-Ethyl-N-methylpyrrolidin-3-amine, future research will likely focus on several key areas:
Biocatalysis: The use of enzymes, such as engineered cytochrome P450s, offers a highly selective and environmentally benign route to chiral pyrrolidines. acs.org Future work could involve developing specific enzymes for the asymmetric amination of precursor molecules to directly yield the desired (S)-enantiomer, minimizing waste and avoiding harsh reagents. acs.org
Organocatalysis: Proline and its derivatives have proven to be powerful organocatalysts for a variety of asymmetric transformations. mdpi.comnih.gov Research into novel organocatalytic methods could lead to more efficient and atom-economical syntheses of the pyrrolidine (B122466) core. mdpi.comnih.gov
Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, efficiency, and scalability. Developing a continuous flow process for the synthesis of this compound could lead to a more sustainable and cost-effective manufacturing process.
Renewable Starting Materials: Investigating synthetic routes that utilize renewable feedstocks, such as those derived from biomass, will be a critical step towards a truly sustainable synthesis of this and other chiral pyrrolidines. researchgate.net
A comparison of traditional and emerging synthetic approaches highlights the potential for greener processes.
| Synthetic Approach | Key Features | Potential Advantages for Green Synthesis |
| Traditional Synthesis | Often relies on stoichiometric reagents, protecting groups, and harsh reaction conditions. | --- |
| Biocatalysis | Utilizes enzymes in aqueous media under mild conditions. acs.org | High enantioselectivity, reduced waste, biodegradable catalysts. acs.org |
| Organocatalysis | Employs small organic molecules as catalysts. mdpi.comnih.gov | Metal-free, often milder conditions, catalyst recyclability. mdpi.comnih.gov |
| Flow Chemistry | Reactions are performed in a continuous stream. | Improved heat and mass transfer, enhanced safety, easier scale-up. |
| Renewable Feedstocks | Utilizes starting materials derived from biomass. researchgate.net | Reduced reliance on fossil fuels, lower carbon footprint. researchgate.net |
Advanced Computational Modeling for De Novo Design of Pyrrolidine-Based Scaffolds
Computational chemistry is an increasingly powerful tool in drug discovery and materials science, enabling the de novo design of molecules with tailored properties. nih.govnih.gov For this compound, advanced computational modeling can accelerate the discovery of novel derivatives with enhanced biological activity or material properties.
Key computational approaches include:
Fragment-Based Drug Discovery (FBDD): This technique involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create more potent lead compounds. nih.gov Computational methods can be used to design and screen virtual libraries of pyrrolidine-based fragments that effectively sample three-dimensional molecular space. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of pyrrolidine derivatives and their interactions with biological targets or other molecules. nih.gov This information is crucial for understanding structure-activity relationships and for designing molecules with improved binding affinity and selectivity. nih.gov
Quantum Mechanics (QM) Calculations: QM methods can be used to accurately predict the electronic properties and reactivity of pyrrolidine-based molecules, aiding in the design of novel catalysts and functional materials.
The integration of these computational tools can guide the synthesis of the most promising candidates, saving significant time and resources in the laboratory. acs.org
Exploration of Novel Reactivity and Transformations of Pyrrolidine Amines
The amino group of this compound is a key functional handle that can be leveraged for a wide range of chemical transformations. Future research is expected to explore novel reactions to create diverse and complex molecular architectures.
Potential areas of investigation include:
C-H Functionalization: The direct functionalization of C-H bonds is a highly atom-economical strategy for modifying molecular scaffolds. rsc.org Developing methods for the selective C-H functionalization of the pyrrolidine ring would provide a powerful tool for creating novel derivatives. rsc.org
Domino Reactions: Designing cascade or domino reactions that form multiple chemical bonds in a single synthetic operation can significantly increase synthetic efficiency. nih.gov Exploring such reactions starting from functionalized pyrrolidines could lead to the rapid assembly of complex heterocyclic systems. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for a variety of chemical transformations. tandfonline.com Applying this technology to the functionalization of pyrrolidine amines could open up new avenues for derivatization. tandfonline.com
Recent advances in the functionalization of pyrrolidines have demonstrated the potential to introduce a wide variety of substituents, including aryl groups and other complex fragments. rsc.org
Integration of Materials Informatics in Pyrrolidine Derivative Research
Materials informatics, which combines data science and materials science, is accelerating the discovery and design of new materials. azom.comyoutube.com When the tertiary amine of this compound is quaternized, it can form pyrrolidinium-based ionic liquids. alfa-chemistry.comrsc.org These salts have a wide range of potential applications, including as electrolytes in batteries and as catalysts. alfa-chemistry.com
The application of materials informatics in this area could involve:
High-Throughput Screening: Using computational methods to rapidly screen vast virtual libraries of pyrrolidinium (B1226570) salts to identify candidates with desirable properties, such as high ionic conductivity or thermal stability. chemrxiv.org
Machine Learning Models: Developing machine learning models that can predict the properties of new pyrrolidinium-based ionic liquids based on their molecular structure. chemrxiv.orgacs.org This can significantly reduce the need for time-consuming and expensive experimental synthesis and characterization. chemrxiv.orgacs.org
Database Development: Creating comprehensive databases of the properties of pyrrolidinium-based ionic liquids to facilitate data sharing and the development of more accurate predictive models.
The integration of experimental work with materials informatics has already shown promise in the efficient exploration of highly conductive pyrrolidinium-based ionic plastic crystals. chemrxiv.org
Development of Pyrrolidine-Derived Organocatalysts and Ligands for Asymmetric Transformations
The chiral nature of this compound makes it an attractive scaffold for the development of novel organocatalysts and ligands for asymmetric synthesis. mdpi.comnih.gov This is a well-established area of research for pyrrolidine derivatives, and future innovations are expected to focus on creating catalysts with enhanced activity, selectivity, and broader substrate scope. mdpi.comnih.gov
Future research directions in this area may include:
Bifunctional Catalysts: Designing catalysts that incorporate both a pyrrolidine amine for enamine or iminium ion activation and another functional group, such as a thiourea (B124793) or squaramide, for hydrogen bonding activation. researchgate.netrsc.org
Spirocyclic Ligands: The development of rigid spirocyclic frameworks incorporating the pyrrolidine motif can lead to highly enantioselective transformations. rsc.org
Cooperative Catalysis: Exploring systems where a pyrrolidine-derived organocatalyst works in concert with a metal catalyst to achieve novel and challenging transformations. tandfonline.com
The design and synthesis of new pyrrolidine-based organocatalysts and ligands will continue to be a vibrant area of research, driven by the ongoing demand for efficient and selective methods for the synthesis of chiral molecules. mdpi.combeilstein-journals.org
Q & A
Q. What synthetic methodologies are commonly employed for (S)-N-Ethyl-N-methylpyrrolidin-3-amine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or transition metal-catalyzed coupling. For example, a modified Ullmann coupling (using Cu(OAc)₂ as a catalyst, Et₃N as a base, and molecular sieves to absorb moisture) can facilitate amine alkylation . Alternatively, copper-catalyzed C–N coupling (e.g., with Cs₂CO₃ as a base and DMSO as a solvent at 35°C for 48 hours) has been used for structurally similar pyrrolidine derivatives, achieving ~17% yield . Purification via flash chromatography (EtOAc/hexanes gradient) is recommended .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Assign stereochemistry and substituent positions. For example, δ ~2.3–3.1 ppm (pyrrolidine CH₂/CH groups) and δ ~1.1–1.3 ppm (ethyl/methyl signals) are diagnostic .
- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 215 for analogous compounds) .
- Elemental Analysis (CHN) : Validate purity (deviations <0.4% from theoretical values) .
Q. What safety protocols are essential during handling?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact .
- Quench reactions with aqueous NH₃ to neutralize acidic byproducts .
- Dispose of waste via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and enantiomeric excess?
- Methodological Answer :
- Catalyst Screening : Test Cu(I)/Cu(II) catalysts (e.g., CuBr vs. Cu(OAc)₂) to enhance C–N coupling efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMSO, DMF) to stabilize intermediates .
- Temperature Control : Gradual heating (e.g., 35°C to 60°C) may reduce side reactions .
- Chiral Resolution : Use chiral HPLC with cellulose-based columns to separate enantiomers post-synthesis .
Q. How to detect and quantify nitrosamine impurities in compliance with regulatory standards?
- Methodological Answer :
- Analytical Method : Use EPA Method 521 (GC-MS/MS) with a detection limit of 0.003 ppm for N-nitrosodimethylamine and related analogs .
- Validation Criteria : Ensure sensitivity (LOQ ≤1 ppb), linearity (R² >0.99), and recovery (90–110%) per EMA guidelines .
- Mitigation : Introduce scavengers (e.g., ascorbic acid) during synthesis to inhibit nitrosation .
Q. What computational approaches predict the compound’s pharmacokinetic and reactivity profiles?
- Methodological Answer :
- DFT Calculations : Model thermodynamic parameters (ΔfH°gas, ΔrG°) to predict reaction pathways .
- Molecular Dynamics (MD) : Simulate binding affinities to biological targets (e.g., enzymes) using software like Gaussian or Schrödinger .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and blood-brain barrier permeability .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values from diverse assays (e.g., enzyme inhibition vs. cell viability) .
- Experimental Replication : Standardize protocols (e.g., fixed pH, temperature) to minimize variability .
- Data Transparency : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for open-data sharing .
Contradictions and Limitations
- Synthesis Yield Discrepancies : reports 91% yield for similar amines under optimized conditions, while cites 17% yield for a more complex analog, highlighting the impact of steric hindrance and catalyst choice .
- Regulatory Thresholds : EMA permits a total nitrosamine limit of 100% AI (Acceptable Intake), but EPA Method 521 enforces stricter detection limits for individual impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
